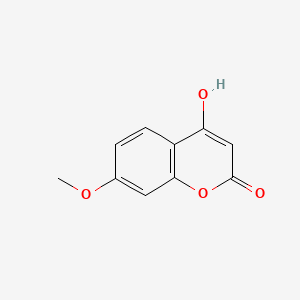

4-Hydroxy-7-methoxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHLQMPKBMZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715868 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-15-4 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Occurrence and Analysis of 4-Hydroxy-7-methoxycoumarin: A Technical Guide for Researchers

Abstract

4-Hydroxy-7-methoxycoumarin, a naturally occurring hydroxycoumarin, has garnered significant interest within the scientific community for its potential pharmacological activities. As a member of the coumarin family, it is part of a large group of secondary metabolites found throughout the plant and microbial kingdoms. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic origins, and detailed methodologies for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential and applications of this bioactive compound.

Introduction to this compound

This compound (4H-7MTC) is a specialized metabolite belonging to the hydroxycoumarin class of organic compounds. These compounds are characterized by a coumarin skeleton with one or more hydroxyl groups attached. Coumarins, as a broader family, are benzopyrone derivatives widely distributed in nature and are known for a diverse range of bioactivities, including anti-inflammatory, antioxidant, antiviral, and antimicrobial properties. While the pharmacological profile of many coumarins is well-documented, the specific therapeutic applications of this compound are an active area of investigation. Preliminary studies suggest its potential as an anti-inflammatory agent, making it a person of interest for the development of novel therapeutics for inflammatory conditions such as dermatitis, psoriasis, and arthritis.

Natural Distribution of this compound

This compound has been identified in a variety of natural sources, spanning both the plant and fungal kingdoms. The distribution of this compound underscores its role as a secondary metabolite, likely involved in defense mechanisms and other ecological interactions.

Botanical Sources

Phytochemical analyses have confirmed the presence of this compound in several plant species. These findings are crucial for researchers looking to isolate the compound from natural matrices or to understand its ecological significance.

| Plant Species | Family | Common Name | Reference(s) |

| Coriandrum sativum | Apiaceae | Coriander | [1] |

| Cynara cardunculus | Asteraceae | Artichoke | [1] |

| Hordeum vulgare var. nudum | Poaceae | Tibetan Hulless Barley | [1] |

| Solanum melongena | Solanaceae | Eggplant | [1] |

Microbial Sources

Interestingly, the occurrence of this compound is not limited to the plant kingdom. Recent studies have identified this compound in endophytic fungi, highlighting the metabolic diversity of microorganisms.

| Fungal Species | Type | Host Plant | Reference(s) |

| Fusarium oxysporum | Endophytic Fungus | Glycyrrhiza uralensis (Licorice) | [2] |

Biosynthesis of this compound

The biosynthesis of coumarins is a fascinating example of how organisms produce a diverse array of secondary metabolites from common primary metabolic precursors. The core pathway for coumarin formation is the phenylpropanoid pathway , which begins with the amino acid L-phenylalanine.

The biosynthesis of this compound is believed to follow the general steps of this pathway with specific enzymatic modifications leading to its final structure. The key stages involve the deamination of phenylalanine, a series of hydroxylation and methoxylation reactions, and finally, lactonization to form the characteristic coumarin ring.

Caption: Proposed biosynthetic pathway of this compound.

Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.

-

C2' Hydroxylase (C2'H) and Lactonization: A key step where p-coumaric acid is hydroxylated at the ortho-position, followed by a trans-cis isomerization of the side chain and subsequent lactonization (ring closure) to form umbelliferone (7-hydroxycoumarin).

-

O-Methyltransferase (OMT): An OMT enzyme catalyzes the transfer of a methyl group to the 7-hydroxyl group of umbelliferone, forming herniarin (7-methoxycoumarin).

-

Hydroxylase: A specific hydroxylase introduces a hydroxyl group at the C4 position of herniarin to yield the final product, this compound.

Experimental Protocols

The successful isolation and quantification of this compound from natural sources require robust and validated experimental protocols. This section provides a detailed methodology for the extraction, purification, and analytical characterization of the target compound.

Extraction and Isolation Workflow

The following workflow outlines the general steps for extracting and isolating this compound from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol for Extraction and Isolation

This protocol is a representative example and may require optimization based on the specific plant matrix.

-

Sample Preparation:

-

Collect fresh plant material (e.g., leaves, stems).

-

Wash the material thoroughly with distilled water to remove any debris.

-

Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.

-

Alternatively, macerate the powder in the solvent at room temperature for 24-48 hours with periodic agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane -> hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Fraction Analysis and Pooling:

-

Spot the collected fractions on TLC plates (silica gel 60 F254).

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Final Purification:

-

Concentrate the pooled fractions to dryness.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystals of this compound.

-

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

HPLC is a powerful tool for the quantification and purity assessment of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid). |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 320 nm. |

| Injection Volume | 10 µL. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: [M+H]⁺ = m/z 193.0495

NMR spectroscopy is essential for the structural elucidation of the isolated compound.

-

¹H NMR (DMSO-d₆): δ (ppm) 12.38 (1H, bs, OH-4), 7.72 (1H, d, J=8.4Hz, H-5), 7.00-6.91 (1H, m, H-6), 6.95 (1H, s, H-8), 5.46 (1H, s, H-3), 3.85 (1H, s, OCH₃).[3]

-

¹³C NMR (DMSO-d₆): δ (ppm) 166.0 (C-4), 162.9 (C-2), 162.2 (C-7), 155.4 (C-9), 124.3 (C-5), 111.8 (C-6), 108.9 (C-10), 100.5 (C-8), 88.5 (C-3), 55.8 (OCH₃).[3]

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The presence of this compound in various plant species and even in endophytic fungi suggests its widespread, albeit in low concentrations, distribution in nature. The detailed protocols for extraction, isolation, and characterization will serve as a valuable resource for researchers aiming to investigate the pharmacological properties and potential therapeutic applications of this promising natural product. Further research into the specific enzymes involved in its biosynthesis and the exploration of other potential natural sources will undoubtedly contribute to a deeper understanding of this intriguing molecule.

References

Navigating the Phytochemical Landscape of Coriandrum sativum: A Technical Guide to 4-Hydroxycoumarin

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Coriandrum sativum L., commonly known as coriander, is a globally significant herb and spice valued for its distinct flavor and extensive use in traditional medicine. Beyond its culinary applications, coriander possesses a complex phytochemical profile, including a notable class of compounds known as coumarins. While the presence of various coumarins has been reported, this technical guide focuses specifically on 4-hydroxycoumarin , a confirmed constituent of the plant's aerial parts. This document provides a comprehensive overview of the methodologies for the extraction, isolation, and characterization of 4-hydroxycoumarin from coriander. It further delves into the compound's potential biosynthetic pathway, its known biological activities, and its implications for drug discovery and development. This guide is intended to serve as a technical resource for researchers and scientists in the fields of phytochemistry, pharmacology, and drug development, offering both foundational knowledge and practical, field-proven insights into the study of this significant natural product.

Introduction: The Significance of Coumarins in Natural Product Research

Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, have made them a focal point of natural product research. The coumarin scaffold serves as a privileged structure in medicinal chemistry, with numerous synthetic derivatives being developed as therapeutic agents.

While the essential oil of coriander, rich in linalool, has been extensively studied, the non-volatile constituents, including polyphenols and coumarins, are gaining increasing attention for their potential health benefits. One study has identified a range of coumarins in the aerial parts of coriander, including 4-hydroxycoumarin, dicoumarin, esculin, and esculetin. The presence of 4-hydroxycoumarin is particularly noteworthy due to its structural relationship to the anticoagulant drug warfarin and its own intrinsic biological activities.

This guide provides a detailed exploration of 4-hydroxycoumarin within the context of Coriandrum sativum, offering a technical framework for its study from plant material to potential pharmacological applications.

Biosynthesis of 4-Hydroxycoumarin in Plants

The biosynthesis of coumarins in plants originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. A series of enzymatic transformations convert phenylalanine into cinnamic acid, which is then hydroxylated to form p-coumaric acid. The subsequent steps leading to 4-hydroxycoumarin are believed to involve ortho-hydroxylation of p-coumaric acid, followed by trans/cis isomerization of the side chain and subsequent lactonization. The final hydroxylation at the 4-position yields the 4-hydroxycoumarin scaffold.

Shikimic_Acid [label="Shikimic Acid Pathway"]; Phenylalanine [label="L-Phenylalanine"]; Cinnamic_Acid [label="Cinnamic Acid"]; p_Coumaric_Acid [label="p-Coumaric Acid"]; o_Hydroxylation [label="ortho-Hydroxylation"]; Isomerization [label="trans/cis Isomerization"]; Lactonization [label="Lactonization"]; Four_Hydroxycoumarin [label="4-Hydroxycoumarin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Shikimic_Acid -> Phenylalanine; Phenylalanine -> Cinnamic_Acid; Cinnamic_Acid -> p_Coumaric_Acid; p_Coumaric_Acid -> o_Hydroxylation; o_Hydroxylation -> Isomerization; Isomerization -> Lactonization; Lactonization -> Four_Hydroxycoumarin; }

Figure 1: Simplified biosynthetic pathway of 4-Hydroxycoumarin.

Extraction and Isolation of 4-Hydroxycoumarin from Coriandrum sativum

The successful extraction and isolation of 4-hydroxycoumarin from coriander requires a multi-step approach that considers the polarity of the target compound and the complexity of the plant matrix. The following protocol is a comprehensive workflow designed for optimal yield and purity.

Rationale for Methodological Choices

The selection of solvents and chromatographic techniques is critical for the efficient isolation of 4-hydroxycoumarin. A graded solvent extraction approach allows for the sequential removal of compounds based on their polarity, thereby reducing the complexity of the extract at each stage. The use of both normal-phase and reversed-phase chromatography provides orthogonal separation mechanisms, which is essential for isolating the target compound from structurally similar phytochemicals.

Step-by-Step Experimental Protocol

Step 1: Plant Material Preparation

-

Obtain fresh aerial parts of Coriandrum sativum.

-

Thoroughly wash the plant material with distilled water to remove any surface contaminants.

-

Air-dry the material in the shade at room temperature for 7-10 days or until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

Step 2: Graded Solvent Extraction

-

Macerate the powdered plant material (1 kg) with n-hexane (3 L) for 72 hours at room temperature to remove non-polar compounds such as lipids and chlorophyll.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator.

-

Air-dry the marc (plant residue) and subsequently extract with ethyl acetate (3 x 3 L) following the same maceration and filtration procedure. Ethyl acetate is chosen for its ability to extract compounds of intermediate polarity, including many coumarins.

-

Concentrate the combined ethyl acetate extracts to yield a crude extract.

Step 3: Column Chromatography (Normal Phase)

-

Subject the crude ethyl acetate extract to column chromatography on silica gel (60-120 mesh).

-

Create a solvent gradient starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 50 mL each and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool fractions with similar TLC profiles.

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further purify the pooled fractions containing the compound of interest using a reversed-phase preparative HPLC system (e.g., C18 column).

-

Use a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 305 nm).

-

Collect the peak corresponding to 4-hydroxycoumarin and concentrate to obtain the pure compound.

Start [label="Dried Coriander Powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Maceration_Hexane [label="Maceration with n-Hexane"]; Filtration1 [label="Filtration"]; Hexane_Extract [label="Hexane Extract (Discarded)"]; Marc1 [label="Marc (Residue)"]; Maceration_EtOAc [label="Maceration with Ethyl Acetate"]; Filtration2 [label="Filtration"]; EtOAc_Extract [label="Crude Ethyl Acetate Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Fraction_Collection [label="Fraction Collection & TLC Analysis"]; Pooling [label="Pooling of Similar Fractions"]; Prep_HPLC [label="Preparative HPLC (C18)"]; Pure_Compound [label="Pure 4-Hydroxycoumarin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Maceration_Hexane; Maceration_Hexane -> Filtration1; Filtration1 -> Hexane_Extract; Filtration1 -> Marc1; Marc1 -> Maceration_EtOAc; Maceration_EtOAc -> Filtration2; Filtration2 -> EtOAc_Extract; EtOAc_Extract -> Column_Chromatography; Column_Chromatography -> Fraction_Collection; Fraction_Collection -> Pooling; Pooling -> Prep_HPLC; Prep_HPLC -> Pure_Compound; }

Figure 2: Workflow for the extraction and isolation of 4-Hydroxycoumarin.

Structural Elucidation and Quantification

Once isolated, the structural identity and purity of 4-hydroxycoumarin must be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and confirm the molecular formula (C₉H₆O₃).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will reveal the number and types of protons, their chemical environments, and their coupling patterns. The characteristic aromatic protons and the hydroxyl proton will be key indicators.

-

¹³C NMR: Will show the number of carbon atoms and their hybridization states. The carbonyl carbon of the lactone ring will have a characteristic downfield shift.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure of 4-hydroxycoumarin.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify the functional groups present, such as the hydroxyl (-OH) group, the aromatic ring (C=C), and the lactone carbonyl (C=O) group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Will determine the absorption maxima of the compound, which is useful for both characterization and quantification.

Quantitative Analysis

For the quantification of 4-hydroxycoumarin in coriander extracts, High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or a Mass Spectrometer (LC-MS) is the method of choice.

| Parameter | HPLC-DAD | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV-Vis absorbance | Separation based on polarity, detection by mass-to-charge ratio |

| Selectivity | Good | Excellent |

| Sensitivity | Moderate (ng level) | High (pg to fg level) |

| Matrix Effects | Can be significant | Can be minimized with appropriate sample preparation and internal standards |

| Cost | Lower | Higher |

Table 1: Comparison of analytical techniques for the quantification of 4-hydroxycoumarin.

Biological Activities and Pharmacological Potential

4-Hydroxycoumarin and its derivatives are known for a wide range of biological activities. While the specific activities of 4-hydroxycoumarin isolated from coriander require further investigation, the known properties of this compound class provide a strong rationale for its study.

-

Anticoagulant Activity: The 4-hydroxycoumarin scaffold is the basis for oral anticoagulants like warfarin. These compounds act by inhibiting the vitamin K epoxide reductase enzyme, which is essential for the synthesis of clotting factors.

-

Anti-inflammatory Effects: Some coumarins have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.

-

Antioxidant Properties: The phenolic hydroxyl group in 4-hydroxycoumarin can act as a radical scavenger, contributing to its antioxidant potential.

-

Antimicrobial Activity: Various coumarin derivatives have demonstrated activity against a range of bacteria and fungi.

The presence of 4-hydroxycoumarin in a widely consumed herb like coriander suggests a potential dietary contribution to these biological effects and warrants further investigation into its bioavailability and in vivo activity.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the study of 4-hydroxycoumarin in Coriandrum sativum. From its biosynthesis and extraction to its characterization and potential biological activities, the methodologies and insights presented here are intended to support researchers in this exciting area of natural product science.

Future research should focus on:

-

Quantitative profiling: Determining the concentration of 4-hydroxycoumarin in different varieties of coriander and under various growing conditions.

-

In vivo studies: Investigating the bioavailability and pharmacological effects of 4-hydroxycoumarin from coriander extracts in animal models.

-

Synergistic effects: Exploring the potential for synergistic interactions between 4-hydroxycoumarin and other phytochemicals in coriander.

By continuing to explore the rich phytochemical landscape of Coriandrum sativum, we can unlock the full potential of this remarkable plant for human health and well-being.

Biosynthesis of 4-Hydroxy-7-methoxycoumarin

An In-depth Technical Guide to the

Abstract

4-Hydroxy-7-methoxycoumarin is a naturally occurring hydroxycoumarin derivative found in various plant species, including coriander, artichoke, and eggplant.[1] This class of compounds has garnered significant interest from the scientific community due to its diverse pharmacological activities, most notably its potent anti-inflammatory properties.[2][3] Unlike more extensively studied isomers such as scopoletin, the precise biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. This technical guide synthesizes established principles of phenylpropanoid and coumarin biochemistry to propose a scientifically grounded, logical pathway for its formation in plants. We will delve into the key enzymatic steps, the precursor molecules derived from primary metabolism, and the rationale behind the proposed transformations. Furthermore, this guide provides a detailed chemical synthesis protocol for researchers requiring a reliable source of this compound for investigation, alongside a summary of its known quantitative biological activities.

The Phenylpropanoid Pathway: The Foundation of Coumarin Biosynthesis

The biosynthesis of nearly all coumarins, including the proposed pathway for this compound, originates from the phenylpropanoid pathway .[1][4] This core metabolic route is one of the most significant sources of secondary metabolites in plants, responsible for producing lignin, flavonoids, and a vast array of phenolic compounds.[4] The pathway begins with the aromatic amino acid L-phenylalanine, which is a direct product of the shikimate pathway.

The initial, universally accepted steps that convert L-phenylalanine into a key metabolic intermediate are:

-

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical entry point, channeling carbon from primary metabolism into the vast network of phenylpropanoid-derived compounds.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position (para-position) of the benzene ring of cinnamic acid, yielding p-coumaric acid. This hydroxylation is fundamental as this C4-hydroxyl group will ultimately become the C7-hydroxyl of the coumarin scaffold.

-

Coenzyme A Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming the high-energy thioester, p-coumaroyl-CoA. This activated intermediate is a central branch-point in phenylpropanoid metabolism.

Proposed Biosynthetic Pathway to this compound

From the central precursor p-coumaroyl-CoA, the pathway to this compound is not definitively established. However, based on known enzymatic reactions, we can postulate a logical sequence. The primary challenge is the introduction of a hydroxyl group at the C4 position of the coumarin ring, a feature that distinguishes this compound from more common coumarins like umbelliferone (7-hydroxycoumarin).

A plausible pathway involves the formation of a dihydroxycoumarin intermediate, followed by a specific methylation event.

Formation of the Dihydroxycoumarin Intermediate: 4,7-Dihydroxycoumarin

The formation of the 4,7-dihydroxycoumarin core is the most speculative step of the pathway. It likely involves an ortho-hydroxylation relative to the carboxyl group, followed by lactonization. We propose this proceeds as follows:

-

Ortho-Hydroxylation of p-Coumaroyl-CoA: The key transformation is the introduction of a second hydroxyl group onto the aromatic ring, specifically at the C2 position (ortho to the propenoyl-CoA side chain). This reaction is typically catalyzed by a 2-hydroxylase , likely a member of the cytochrome P450 superfamily or a 2-oxoglutarate-dependent dioxygenase. This would convert p-coumaroyl-CoA into 2,4-dihydroxy-cinnamoyl-CoA.

-

trans-cis Isomerization: The double bond in the side chain of the cinnamoyl-CoA intermediate must isomerize from the trans to the cis configuration to allow for ring closure. This step can occur spontaneously or be enzyme-catalyzed.

-

Lactonization: Following isomerization, the C2-hydroxyl group attacks the carbonyl carbon of the thioester, displacing Coenzyme A and forming the lactone ring. This spontaneous or enzyme-assisted cyclization yields the stable coumarin core, resulting in the intermediate 4,7-dihydroxycoumarin .

Final Methylation Step

The final step in the biosynthesis is the specific methylation of the C7-hydroxyl group.

-

Regioselective O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of 4,7-dihydroxycoumarin.[5] This enzymatic reaction is highly specific, ensuring that methylation occurs at the C7 and not the C4 position, to produce the final product: This compound . Plant OMTs are known to exhibit strict substrate and positional specificity, which is critical in generating the vast diversity of methylated natural products.[5]

The diagram below illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzyme Classes in the Proposed Pathway

-

Phenylalanine Ammonia-Lyase (PAL): A foundational enzyme that commits phenylalanine to the phenylpropanoid pathway. Its activity is often a key regulatory point, controlled by developmental cues and environmental stress.

-

Cytochrome P450 Monooxygenases (P450s): This superfamily is critical for the hydroxylation reactions (e.g., C4H and the proposed 2-hydroxylase). Their catalytic activity is essential for creating the specific hydroxylation patterns on the aromatic ring.

-

O-Methyltransferases (OMTs): These enzymes are responsible for the final decoration of the coumarin scaffold. They utilize SAM as a methyl donor to selectively methylate hydroxyl groups, a crucial step for the biological activity and stability of the final molecule.[5]

Quantitative Data: Biological Activity

While quantitative data on the biosynthetic yields of this compound are scarce, its anti-inflammatory effects have been quantified. This information is critical for drug development professionals evaluating its therapeutic potential.

| Biological Effect | Model System | Key Findings | Concentration Range | Reference |

| Inhibition of Pro-inflammatory Mediators | LPS-activated RAW264.7 Macrophages | Significantly reduced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production. | 0.3 - 1.2 mM | [1][3] |

| Downregulation of Inflammatory Enzymes | LPS-activated RAW264.7 Macrophages | Strongly decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | 0.3 - 1.2 mM | [2] |

| Reduction of Pro-inflammatory Cytokines | LPS-activated RAW264.7 Macrophages | Reduced production of TNF-α, IL-1β, and IL-6. | 0.3 - 1.2 mM | [1] |

| Inhibition of Signaling Pathways | LPS-activated RAW264.7 Macrophages | Suppressed NF-κB activation by preventing IκBα degradation and decreased phosphorylation of ERK1/2 and JNK MAPKs. | 0.15 - 1.2 mM | [2][3] |

Experimental Protocol: Chemical Synthesis

Given the unconfirmed biosynthetic pathway, a reliable method for obtaining this compound for research is through chemical synthesis. The following protocol describes a robust method adapted from established procedures for coumarin synthesis, such as the Pechmann condensation followed by methylation.

Workflow: Two-Step Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Step-by-Step Methodology

Part 1: Synthesis of 4,7-Dihydroxycoumarin via Pechmann Condensation

-

Rationale: This reaction condenses a phenol (resorcinol) with a β-ketoester or, in this case, malonic acid, under acidic conditions to form the coumarin ring. The mechanism involves esterification followed by an intramolecular Friedel-Crafts acylation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and malonic acid (1.1 equivalents).

-

Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.5-3.0 equivalents) to the mixture while cooling in an ice bath. The acid acts as both a catalyst and a dehydrating agent.

-

Reaction: Allow the mixture to warm to room temperature and then heat in a water bath at 70-80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. A solid precipitate of 4,7-dihydroxycoumarin will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Part 2: Selective Methylation to this compound

-

Rationale: This step uses a methylating agent to add a methyl group to one of the hydroxyls. The C7-hydroxyl is more nucleophilic than the C4-hydroxyl (which is part of a vinylogous acid and can exist as the keto tautomer), allowing for selective methylation under controlled basic conditions.

-

Reaction Setup: In a round-bottom flask, dissolve the dried 4,7-dihydroxycoumarin (1 equivalent) and potassium carbonate (K₂CO₃, 2.5 equivalents) in anhydrous acetone.

-

Addition of Methylating Agent: Add dimethyl sulfate (DMS, 1.1 equivalents) dropwise to the suspension while stirring at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Reaction: Reflux the mixture for 3-5 hours. The K₂CO₃ acts as a base to deprotonate the more acidic C7-hydroxyl, facilitating its reaction with DMS. Monitor the reaction by TLC.

-

Workup: After cooling, filter off the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure this compound.

Conclusion

While the definitive biosynthetic pathway for this compound remains an area for future research, this guide provides a robust, scientifically plausible framework based on established enzymatic principles in plant metabolism. The proposed pathway, proceeding from L-phenylalanine via a 4,7-dihydroxycoumarin intermediate, highlights key roles for P450 monooxygenases and O-methyltransferases. Understanding this pathway is essential for future metabolic engineering efforts in plants or microbial systems to produce this valuable anti-inflammatory compound. For current research needs, the provided chemical synthesis protocol offers a reliable and validated method to obtain high-purity this compound, enabling further investigation into its promising pharmacological activities.

References

- 1. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-7-methoxycoumarin (CAS: 17575-15-4): Synthesis, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Coumarin Scaffold

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and medicinal chemistry.[1] Their privileged scaffold is found in a multitude of bioactive molecules, both of natural and synthetic origin, exhibiting a wide spectrum of pharmacological activities including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects.[2] 4-Hydroxy-7-methoxycoumarin, a key derivative, has emerged as a molecule of significant interest due to its demonstrable biological activities, particularly its potent anti-inflammatory properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and a detailed exploration of its mechanism of action, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the reliable application of any chemical entity in a research setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17575-15-4 | [2] |

| Molecular Formula | C₁₀H₈O₄ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [2] |

| Appearance | White to beige or pink powder/crystal | [3] |

| Melting Point | 271 °C | [2] |

| Solubility | Soluble in DMSO and most organic solvents. | [4] |

| UV max (EtOH) | 308 nm | [5] |

Spectroscopic Data Insights

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the coumarin ring system, a singlet for the proton at the C3 position, and a singlet corresponding to the methoxy group's protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the enolic C4, and the methoxy carbon. Data from DMSO-d6 solvent shows key shifts at approximately 166.0 (C-4), 162.9 (C-2), 162.2 (C-7), and 55.8 (OCH₃) ppm.[6][7]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of coumarins typically shows a prominent molecular ion peak. A characteristic fragmentation pattern involves the loss of a carbon monoxide (CO) molecule from the pyrone ring.[1] For this compound (m/z 192.17), key fragments would be anticipated at m/z 151 and 125.[2]

Synthesis of this compound: The Pechmann Condensation

The most common and efficient method for synthesizing 4-hydroxycoumarin derivatives is the Pechmann condensation.[8] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For this compound, the logical precursors are 3-methoxyphenol and a suitable malonic acid derivative.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pechmann condensation methodologies for similar substrates.[9][10]

Materials:

-

3-Methoxyphenol

-

Diethyl malonate

-

Concentrated Sulfuric Acid (98%) or other suitable acid catalyst (e.g., Amberlyst-15)[10]

-

Ethanol

-

Crushed Ice

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid.

-

Addition of Reactants: Premix equimolar amounts of 3-methoxyphenol and diethyl malonate. Add this mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10-20°C. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for several hours (typically 18-24 hours) to ensure the reaction goes to completion. Monitor the progress via Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.

-

Drying: Dry the purified crystals completely in a vacuum oven before characterization and use.

Causality and Self-Validation: The use of a strong acid catalyst is essential for both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular Friedel-Crafts acylation (cyclization) onto the activated aromatic ring.[8] The final dehydration step is also acid-catalyzed, leading to the stable aromatic coumarin system. The precipitation on ice provides an effective method for separating the organic product from the acid catalyst. The purity of the final product can be validated by its sharp melting point and spectroscopic analysis (NMR, MS), which should match the data presented in Table 1.

Biological Activity: A Potent Anti-Inflammatory Agent

Recent research has illuminated the significant anti-inflammatory potential of this compound. A key study demonstrated its ability to inhibit inflammatory responses in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[4]

Mechanism of Action: Suppression of NF-κB and MAPK Signaling

The anti-inflammatory effects of this compound are primarily mediated through the downregulation of two critical inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4]

Upon stimulation by LPS, macrophages initiate an inflammatory cascade. This compound intervenes by:

-

Inhibiting Pro-inflammatory Mediators: It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE₂). This is achieved by decreasing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

-

Reducing Pro-inflammatory Cytokines: The compound effectively lowers the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]

-

Blocking NF-κB Activation: this compound prevents the degradation of the inhibitor of kappa B alpha (IκBα).[4] By stabilizing IκBα, it keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of numerous pro-inflammatory genes.

-

Modulating MAPK Signaling: The compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK), two key components of the MAPK pathway.[4] It does not, however, affect the phosphorylation of p38 MAPK, indicating a specific mode of action within this pathway.

These findings strongly suggest that this compound is a promising candidate for further investigation in the development of treatments for inflammatory diseases such as dermatitis, psoriasis, and arthritis.[4]

Conclusion

This compound stands out as a versatile and biologically active derivative of the coumarin family. Its synthesis is readily achievable through established chemical reactions like the Pechmann condensation, and its structure is well-characterized by modern analytical techniques. The detailed elucidation of its anti-inflammatory mechanism, involving the dual suppression of the NF-κB and MAPK signaling pathways, provides a solid foundation for its consideration in drug discovery programs. This guide serves as a technical resource to facilitate further research into this promising molecule and its potential therapeutic applications.

References

- 1. benthamopen.com [benthamopen.com]

- 2. This compound | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-7-methoxycoumarin chemical structure

An In-Depth Technical Guide to 4-Hydroxy-7-methoxycoumarin: Structure, Synthesis, and Biological Significance

Introduction

Coumarins (benzo-α-pyrones) are a prominent class of oxygen-containing heterocyclic compounds, distinguished by a fused benzene and α-pyrone ring.[1] Found extensively in plants, fungi, and bacteria, these natural secondary metabolites form the basis for a vast library of derivatives with significant pharmacological value.[1][2] Their low molecular weight, high bioavailability, and broad spectrum of biological activities—including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant effects—position them as privileged scaffolds in medicinal chemistry.[1][3][4]

Within this family, the 4-hydroxycoumarin scaffold is particularly noteworthy, serving as the core structure for widely used anticoagulants like warfarin.[5][6] This guide focuses on a specific derivative, This compound (4H-7MTC) , a compound of increasing interest for its potent anti-inflammatory properties and potential as a lead for novel therapeutic agents.[1][3] We will explore its chemical architecture, synthetic pathways, and the molecular mechanisms that underpin its biological activity, providing a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The defining feature of this compound is its benzopyran-2-one core, substituted with a hydroxyl (-OH) group at the C4 position and a methoxy (-OCH₃) group at the C7 position. The IUPAC name for this compound is 4-hydroxy-7-methoxychromen-2-one .[7] This substitution pattern significantly influences the molecule's electronic properties, solubility, and ultimately, its biological interactions. The hydroxyl group at the 4-position is crucial for the anticoagulant activity seen in related compounds and contributes to the anti-inflammatory effects of 4H-7MTC.[1][4]

The structural and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [7] |

| Molecular Formula | C₁₀H₈O₄ | [7][8] |

| Molecular Weight | 192.17 g/mol | [7][8] |

| CAS Number | 17575-15-4 | [7][8][9] |

| Appearance | White to light yellow/orange powder/crystal | [10] |

| Melting Point | ~260 °C (decomposes) | [10] |

| Solubility | Soluble in Acetone, DMSO; sparingly soluble in aqueous buffers | [9][11] |

| pKa | 4.50 ± 1.00 (Predicted) | [9] |

| Max. Absorption (λmax) | 308 nm (in Ethanol) | [12] |

Synthesis of 4-Hydroxycoumarins: The Pechmann Condensation

The synthesis of coumarins is most classically achieved via the Pechmann condensation, a robust and versatile method that involves the reaction of a phenol with a β-ketoester under acidic conditions.[13][14] This reaction is a cornerstone of heterocyclic chemistry due to its efficiency in constructing the coumarin core.

The choice of an acidic catalyst is critical. Strong acids like sulfuric acid, or Lewis acids such as AlCl₃, are employed to facilitate two key steps: an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) on the activated aromatic ring to achieve cyclization.[13][14] The final step is a dehydration that yields the aromatic coumarin ring system. For highly activated phenols like resorcinol (1,3-dihydroxybenzene), the reaction can proceed under milder conditions.[13] To synthesize this compound, one would typically start with 3-methoxyphenol and a suitable malonic acid derivative.

Experimental Protocol: General Pechmann Condensation for 7-Hydroxycoumarins

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin, a structurally similar analogue, which illustrates the core principles of the Pechmann condensation applicable to 4H-7MTC synthesis.

Materials:

-

Resorcinol

-

Ethyl acetoacetate (β-ketoester)

-

Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)

-

Ice bath

-

Beakers, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

-

Catalyst Preparation: Carefully place a beaker containing the acid catalyst (e.g., 15 mL of concentrated H₂SO₄) into an ice bath to chill. Maintaining a low temperature is crucial for controlling the exothermic nature of the subsequent addition.[15]

-

Reactant Mixture: In a separate flask, dissolve the phenol (e.g., 3.7 g of resorcinol) in the β-ketoester (e.g., 5 mL of ethyl acetoacetate) with stirring until a clear solution is formed.[15][16]

-

Condensation Reaction: Add the phenol/ester solution dropwise to the chilled, stirring sulfuric acid. The temperature must be carefully monitored and maintained below 20°C to prevent side reactions and ensure controlled condensation.[15]

-

Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir for a designated period (this can range from 20 minutes with PPA to several hours with H₂SO₄) to ensure the reaction goes to completion.[17] Once complete, the reaction mixture is poured carefully over crushed ice. This step quenches the reaction and precipitates the crude coumarin product.[17][18]

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure 7-hydroxycoumarin derivative.[17]

Biological Activity and Mechanism of Action

Recent studies have illuminated the significant anti-inflammatory properties of this compound.[1][2] Its mechanism of action has been investigated in lipopolysaccharide (LPS)-activated macrophage models, which are standard systems for studying inflammatory responses.

4H-7MTC has been shown to effectively suppress the production of key pro-inflammatory mediators. It significantly reduces nitric oxide (NO) and prostaglandin E₂ (PGE₂) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][19] Furthermore, it curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in a concentration-dependent manner.[1][19]

The primary mechanism for these effects lies in the modulation of critical intracellular signaling pathways:

-

NF-κB Pathway: 4H-7MTC inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκBα, 4H-7MTC ensures NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of iNOS, COX-2, and pro-inflammatory cytokines.

-

MAPK Pathway: The compound also selectively interferes with the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, 4H-7MTC decreases the phosphorylation (activation) of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK), while showing little effect on p38 MAPK.[1][2]

Applications in Research and Drug Development

The unique structural features and potent biological activity of this compound make it a valuable molecule for drug discovery professionals.

-

Lead Scaffold for Drug Discovery: Its demonstrated anti-inflammatory efficacy positions 4H-7MTC as an excellent starting point for developing novel treatments for inflammatory diseases such as dermatitis, psoriasis, and arthritis.[1][2] The coumarin core is amenable to a wide range of chemical modifications, allowing for the generation of derivative libraries to optimize potency, selectivity, and pharmacokinetic properties.[3][5]

-

Chemical Intermediate: 4-hydroxycoumarins are versatile precursors in organic synthesis. The reactivity of the scaffold allows for its use as a building block in multi-component reactions to create structurally complex and diverse chemical libraries for high-throughput screening.[20]

-

Research Tool: As a well-defined inhibitor of the NF-κB and MAPK pathways, 4H-7MTC can serve as a valuable pharmacological tool for researchers investigating the molecular mechanisms of inflammation.

Conclusion

This compound is a compelling example of how nature's chemical diversity can inspire modern drug discovery. Its well-defined structure, characterized by the benzopyran-2-one core with key hydroxyl and methoxy substitutions, underpins its significant physicochemical and biological properties. Accessible through established synthetic routes like the Pechmann condensation, this compound has demonstrated potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. For researchers and drug development professionals, 4H-7MTC represents not only a potential therapeutic candidate for inflammatory disorders but also a versatile and privileged scaffold for the synthesis of next-generation medicinal agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 7. This compound | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 17575-15-4 [m.chemicalbook.com]

- 10. This compound | 17575-15-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound | 17575-15-4 [chemicalbook.com]

- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 14. Pechmann Condensation [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 17. youtube.com [youtube.com]

- 18. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of 4-Hydroxy-7-methoxycoumarin

Introduction

4-Hydroxy-7-methoxycoumarin, a key heterocyclic compound, is a significant scaffold in medicinal chemistry and a vital intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have demonstrated a wide array of biological activities.[1][2] As with any crystalline solid destined for research or drug development, its melting point is a fundamental physical property. It serves as a primary indicator of identity and purity, directly impacting the material's performance in subsequent applications, from reaction kinetics to formulation stability.

This guide provides a comprehensive analysis of the melting point of this compound. Moving beyond a simple statement of the value, this document details the causal relationships between purity and thermal behavior, outlines rigorous experimental protocols for accurate measurement, and discusses advanced analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently determine, interpret, and validate the melting point of this important compound.

Physicochemical & Thermal Properties

A summary of the key identification and physical properties for this compound is presented below. These data form the baseline for analytical assessment.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [3] |

| Synonyms | 7-Methoxy-4-hydroxycoumarin | |

| CAS Number | 17575-15-4 | [4] |

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Reported Melting Point | 260 °C (with decomposition) | [5] |

The reported melting point often includes the designation "(dec.)", signifying that the compound decomposes at or near its melting temperature. This is a critical observation, as it indicates thermal instability and may manifest as charring, darkening, or gas evolution during the heating process. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will cause a depression and broadening of this range.

The Causality of Melting Point Depression

The presence of impurities disrupts the uniform crystalline lattice structure of a solid. To transition from a solid to a liquid, energy (heat) must be supplied to overcome the intermolecular forces holding this lattice together. When impurities are present, the lattice is less stable and requires less energy to break apart, resulting in a lower melting temperature. Furthermore, the melting process occurs over a wider temperature range as different regions of the mixed solid melt at different temperatures, creating a mixture that is difficult to fully liquefy until a higher temperature is reached. Common sources of impurities for this compound include residual solvents, unreacted starting materials (e.g., 3-methoxyphenol, diethyl carbonate), or by-products from the synthesis pathway.[2][6]

Protocol for Accurate Melting Point Determination

A self-validating and reliable determination of the melting point relies on meticulous sample preparation and a precisely controlled heating rate. The standard capillary method is described below.

I. Sample Preparation & Purification (Recrystallization)

An accurate melting point can only be obtained from a pure, dry sample. Recrystallization is the gold standard for purifying crude solid products. While ethanol is a common solvent for recrystallizing coumarin derivatives, an ethanol/water mixed solvent system is often effective.[7][8]

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a small volume of ethanol and heat to dissolve. If it dissolves readily in cold ethanol, the solvent is too effective. The ideal solvent dissolves the compound when hot but allows for crystallization upon cooling. An aqueous ethanol solution is a good starting point.[8]

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol (or aqueous ethanol) required to fully dissolve the solid. Maintain the solution at or near its boiling point.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling the flask further in an ice bath can maximize the yield of pure crystals.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly in a vacuum oven. The sample must be completely free of solvent, as residual solvent will act as an impurity and depress the melting point.[9]

II. Capillary Melting Point Measurement

Instrumentation: A digital melting point apparatus (e.g., Mel-Temp, Büchi) with a variable heating rate and a magnified viewing lens is required.

Step-by-Step Measurement Protocol:

-

Sample Loading: Tap the open end of a capillary melting point tube into the finely powdered, dry sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube.[10][11] Proper packing ensures uniform heat transfer.

-

Instrument Setup: Place the capillary tube into the heating block of the apparatus.[12]

-

Rapid Ramp (Approximate Determination): Set a fast heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This saves time and establishes the temperature vicinity for the precise measurement.

-

Slow Ramp (Accurate Determination): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube. Set the heating rate to a slow 1-2°C per minute.[10] This slow rate is critical to maintain thermal equilibrium between the sample, the heating block, and the thermometer, preventing a lag that would result in an artificially high reading.

-

Observation and Recording:

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent results should be obtained.[10]

Workflow for Melting Point Determination

References

- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciepub.com [sciepub.com]

- 3. This compound | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. This compound | 17575-15-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 17575-15-4 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. old.rrjournals.com [old.rrjournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

An In-Depth Technical Guide to the UV-Vis Spectrum of 4-Hydroxy-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shedding Light on a Versatile Scaffold

4-Hydroxy-7-methoxycoumarin, a prominent member of the coumarin family, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique scaffold is the foundation for a diverse range of biologically active molecules. The electronic properties of this compound, which are readily probed by Ultraviolet-Visible (UV-Vis) spectroscopy, are of paramount importance for understanding its behavior in various chemical and biological environments. This guide provides a comprehensive exploration of the UV-Vis spectral characteristics of this compound, offering insights into the factors that modulate its absorption profile and a detailed protocol for its spectral analysis.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [PubChem][1] |

| Molecular Formula | C₁₀H₈O₄ | [Santa Cruz Biotechnology][2] |

| Molecular Weight | 192.17 g/mol | [Santa Cruz Biotechnology][2] |

| CAS Number | 17575-15-4 | [Santa Cruz Biotechnology][2] |

The Theoretical Basis of UV-Vis Absorption in this compound

The UV-Vis spectrum of this compound is governed by the electronic transitions within its conjugated system. The benzopyrone core, with its alternating double bonds, delocalized π-electrons, and heteroatoms with lone pairs of electrons, gives rise to characteristic absorption bands. The principal electronic transitions responsible for the observed spectrum are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. The positions and intensities of these absorption bands are exquisitely sensitive to the molecular environment.

Experimental Protocol for Acquiring the UV-Vis Spectrum

A robust and reproducible protocol is essential for obtaining high-quality UV-Vis spectra. The following detailed methodology provides a framework for the accurate measurement of the absorption spectrum of this compound.

Materials and Instrumentation:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide, dioxane)

-

Volumetric flasks and pipettes

-

A calibrated double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Buffer solutions of varying pH

Step-by-Step Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

Instrument Setup and Blank Measurement: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm). Fill a quartz cuvette with the pure solvent to be used for the sample and use it to record a baseline (blank) spectrum. This step is crucial to correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder of the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

Caption: Workflow for obtaining the UV-Vis spectrum.

Factors Influencing the UV-Vis Spectrum

The absorption spectrum of this compound is not static; it is profoundly influenced by its immediate chemical environment. Understanding these influences is critical for interpreting spectral data and for designing applications based on its photophysical properties.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the position of the absorption maxima, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the carbonyl and hydroxyl groups of the coumarin. This interaction can lead to shifts in the absorption bands. For instance, in ethanol, this compound exhibits an absorption maximum around 308 nm.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents interact with the molecule through dipole-dipole interactions, which can also influence the electronic transitions.

-

Nonpolar Solvents (e.g., Dioxane, Hexane): In nonpolar environments, the spectral features are primarily determined by the intrinsic electronic structure of the molecule with minimal solvent-solute interactions.

Substituents on the coumarin ring also play a crucial role. For instance, derivatives of this compound with substitutions at the 3-position have been shown to exhibit a bathochromic (red) shift in their absorption spectra[3].

Table of Expected λmax in Various Solvents:

| Solvent | Polarity Type | Expected λmax (nm) |

| Ethanol | Polar Protic | ~308 |

| Methanol | Polar Protic | Data for the closely related 7-hydroxy-4-methylcoumarin shows a λmax of 322 nm[4] |

| Acetonitrile | Polar Aprotic | - |

| DMSO | Polar Aprotic | - |

| Dioxane | Nonpolar | - |

pH Effects

The acidity or basicity of the medium can have a dramatic effect on the UV-Vis spectrum of this compound due to the presence of the acidic 4-hydroxyl group. Changes in pH can lead to the ionization of this group, forming the corresponding phenolate anion. This deprotonation extends the conjugated system, resulting in a significant bathochromic shift of the absorption maximum. The general procedure to study the effect of pH involves preparing solutions of the coumarin in buffer solutions of varying pH and recording the spectrum for each[5].

Caption: Effect of pH on the chemical structure and spectrum.

Quantitative Analysis: The Beer-Lambert Law and Molar Absorptivity

The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the compound (in mol L⁻¹)

The molar absorptivity is a constant that is characteristic of a substance at a specific wavelength and in a particular solvent. It is a measure of how strongly the substance absorbs light at that wavelength. While a specific value for this compound is not consistently reported across the literature, it can be experimentally determined by measuring the absorbance of a series of solutions of known concentrations and plotting absorbance versus concentration. The slope of the resulting line will be equal to εb. For the related compound 7-methoxycoumarin-4-acetic acid in methanol, a molar extinction coefficient of 11,820 cm⁻¹/M at 323.8 nm has been reported[6].

Conclusion

The UV-Vis spectrum of this compound provides a window into its electronic structure and its interactions with the surrounding environment. This technical guide has outlined the theoretical underpinnings of its absorption properties, provided a detailed experimental protocol for its analysis, and explored the critical roles of solvent and pH in modulating its spectral characteristics. For researchers in drug discovery and materials science, a thorough understanding of these principles is indispensable for harnessing the full potential of this versatile coumarin derivative. The provided frameworks for experimental design and data interpretation will aid in the consistent and accurate characterization of this compound and its analogues.

References

- 1. This compound | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. UV/vis absorption and fluorescence spectroscopic study of some new this compound derivatives. Part I: Effect of substitution by a benzo-1,4-dioxanyl or an ethyl furoate group in the 3-position - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]

A-7-Methoxycoumarin as a Precursor to 4-Hydroxy-7-methoxycoumarin: An In-depth Metabolic and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Coumarin Metabolism

Coumarins are a large class of secondary metabolites found in many plants and have a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2] 7-Methoxycoumarin, a common dietary coumarin, undergoes extensive metabolism in the body, leading to the formation of various metabolites.[3] One such metabolite, 4-hydroxy-7-methoxycoumarin, has garnered interest for its potential biological activities.[1][4] Understanding the metabolic fate of 7-methoxycoumarin is crucial for elucidating its mechanism of action, assessing its safety profile, and developing new therapeutic agents.

This guide will focus on the scientific principles and practical methodologies for studying the formation of this compound from its parent compound.

Part 1: The Metabolic Journey of 7-Methoxycoumarin

The biotransformation of 7-methoxycoumarin is a multi-step process primarily occurring in the liver. The key enzymatic players in this conversion are the cytochrome P450 (CYP) mixed-function oxidases.

The Role of Cytochrome P450 Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs and dietary compounds.[5] In the case of 7-methoxycoumarin, specific CYP isozymes catalyze the hydroxylation of the coumarin ring. While multiple hydroxylation products can be formed, the generation of this compound is a notable pathway.

The primary metabolic routes for coumarin derivatives involve hydroxylation at various positions on the coumarin nucleus.[5] For instance, the metabolism of the parent compound, coumarin, is well-characterized, with 7-hydroxylation being a major detoxification pathway in humans, predominantly catalyzed by CYP2A6.[5] Other CYP enzymes, such as those in the CYP1A, CYP2B, and CYP3A families, can also contribute to coumarin metabolism, often leading to different hydroxylation patterns.[6]

The O-demethylation of 7-methoxycoumarin to 7-hydroxycoumarin is a well-established metabolic reaction that serves as a sensitive assay for constitutive and phenobarbital-inducible cytochrome P450s.[7] This reaction is followed by Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[8][9] The formation of this compound represents an alternative or parallel hydroxylation pathway.

Proposed Metabolic Pathway

The conversion of 7-methoxycoumarin to this compound involves the direct hydroxylation of the C4 position of the coumarin ring. This reaction is likely mediated by specific CYP isozymes that possess the appropriate active site geometry to accommodate the substrate and facilitate electrophilic attack at this position.

Caption: Proposed Phase I metabolic conversion of 7-methoxycoumarin.

Part 2: Experimental Protocols for Metabolic Analysis

To investigate the formation of this compound, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols are designed to be self-validating and provide a robust framework for your research.

In Vitro Metabolism using Liver Microsomes

This protocol allows for the direct assessment of CYP-mediated metabolism in a controlled environment.

Objective: To determine the rate of formation of this compound from 7-methoxycoumarin in the presence of liver microsomes.

Materials:

-

Rat, human, or other species-specific liver microsomes

-

7-Methoxycoumarin

-

This compound standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with fluorescence or UV detector

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine liver microsomes, potassium phosphate buffer, and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5 minutes.

-